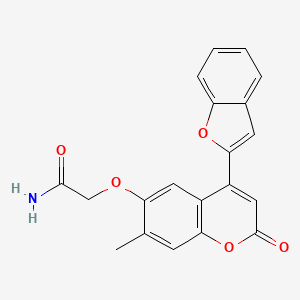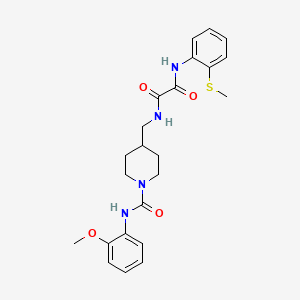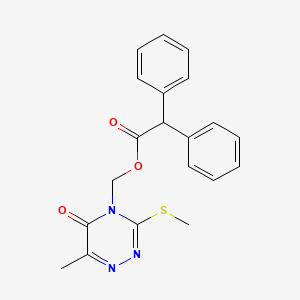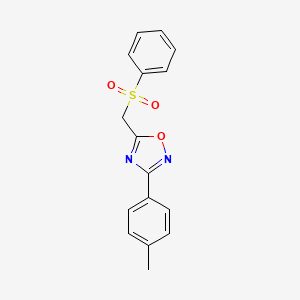
4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compounds of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1 H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis
The molecular structure of “4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride” is represented by the formula C12H15ClN2. The molecular weight of this compound is 222.72.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-(2,5-Dimethylpyrrol-1-yl)aniline hydrochloride has been investigated for its antibacterial properties. A study by Mahnashi et al. synthesized a series of related compounds, including this one, and evaluated their antibacterial activity. Some of these molecules exhibited appreciable action against bacterial enzymes, specifically enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes . These findings suggest potential applications in combating bacterial infections.
Antitubercular Properties
In addition to antibacterial effects, some derivatives of this compound have demonstrated antitubercular activity. The same study highlighted strong antitubercular properties among the synthesized molecules. Given the global challenge of tuberculosis, compounds like 4-(2,5-Dimethylpyrrol-1-yl)aniline hydrochloride could play a crucial role in developing new therapies .
Molecular Docking
Researchers have conducted molecular docking investigations to understand the potential mode of action of this compound. The results revealed binding interactions with both dihydrofolate reductase and enoyl ACP reductase active sites. These insights provide valuable information for drug design and development .
Novel Drug Design
The compound’s structure makes it an interesting candidate for novel drug design. Its pyrrole ring system and hydrazide moiety offer opportunities for modification and optimization. Researchers continue to explore its potential as a starting point for developing new therapeutic agents .
Biological Sciences
Given its pronounced docking properties and biological activity, this compound holds promise in various biological sciences. Researchers may explore its effects on cellular processes, signaling pathways, and disease models.
Wirkmechanismus
Target of Action
The primary targets of 4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play a crucial role in bacterial growth and replication, making them ideal targets for antibacterial and antitubercular agents .
Mode of Action
4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride interacts with its targets by binding to the active sites of both the Dihydrofolate Reductase and Enoyl ACP Reductase enzymes . This binding inhibits the normal function of these enzymes, thereby disrupting the growth and replication of bacteria .
Biochemical Pathways
The action of 4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride affects the biochemical pathways associated with bacterial growth and replication. By inhibiting the function of Enoyl ACP Reductase and DHFR enzymes, it disrupts the synthesis of fatty acids and nucleic acids, which are essential components of bacterial cells .
Result of Action
The molecular and cellular effects of 4-(2,5-Dimethylpyrrol-1-yl)aniline;hydrochloride’s action result in the inhibition of bacterial growth and replication. The compound exhibits strong antibacterial and antitubercular properties, with several synthesized compounds showing good in vitro antitubercular activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12;/h3-8H,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKSUPMVMSZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2411306-18-6 |
Source


|
| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)
![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)


![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590930.png)
![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)


![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)

![methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2590937.png)
![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)